N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide

CB1 receptor CB2 receptor radioligand binding

N-(2-Chloroethyl)icosa-5,8,11,14-tetraenamide, universally designated ACEA (Arachidonyl-2'-chloroethylamide), is a synthetic fatty amide obtained by formal condensation of arachidonic acid with 2-chloroethanamine. It was rationally designed as a structural analog of the endogenous endocannabinoid anandamide (AEA) to achieve substantially improved binding selectivity for the central cannabinoid receptor subtype CB1 over the peripheral CB2 receptor.

Molecular Formula C22H36ClNO
Molecular Weight 366.0 g/mol
Cat. No. B10793807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloroethyl)icosa-5,8,11,14-tetraenamide
Molecular FormulaC22H36ClNO
Molecular Weight366.0 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl
InChIInChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)
InChIKeySCJNCDSAIRBRIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloroethyl)icosa-5,8,11,14-tetraenamide (ACEA): A High-Selectivity CB1 Cannabinoid Agonist for Targeted Neuronal Research


N-(2-Chloroethyl)icosa-5,8,11,14-tetraenamide, universally designated ACEA (Arachidonyl-2'-chloroethylamide), is a synthetic fatty amide obtained by formal condensation of arachidonic acid with 2-chloroethanamine . It was rationally designed as a structural analog of the endogenous endocannabinoid anandamide (AEA) to achieve substantially improved binding selectivity for the central cannabinoid receptor subtype CB1 over the peripheral CB2 receptor . In competitive radioligand binding assays using [³H]CP-55,940 on rat cerebellar membranes, ACEA demonstrates a Ki of 1.4 ± 0.3 nM for the CB1 receptor and 3.1 ± 1.0 μM for the CB2 receptor, yielding a selectivity ratio exceeding 2000-fold . This contrasts sharply with both its parent molecule AEA and with widely used pan-cannabinoid agonists such as WIN 55,212-2, positioning ACEA as a critical tool for isolating CB1-mediated signaling in native tissue preparations and in vivo pharmacological models.

Why Anandamide, WIN 55,212-2, or Methanandamide Cannot Replace N-(2-Chloroethyl)icosa-5,8,11,14-tetraenamide in CB1-Selective Pharmacological Studies


Substituting ACEA with the endogenous ligand anandamide (AEA) introduces dual confounding variables: promiscuous CB2 activation and rapid enzymatic hydrolysis by fatty acid amide hydrolase (FAAH), yielding an apparent Ki shift from ~89 nM to ~5400 nM in the absence of protease inhibitors . Conversely, the aminoalkylindole WIN 55,212-2, while potent at CB1 (Ki ~62 nM), is actually CB2-preferring (Ki ~3.3 nM), making it unsuitable for experiments requiring clean CB1 receptor isolation . Methanandamide (AM 356) offers improved metabolic stability over AEA but retains only a ~4-fold CB1 affinity enhancement and substantially less CB1/CB2 selectivity . None of these alternatives simultaneously achieve the sub-5 nM CB1 affinity and >2000-fold selectivity window that define ACEA's unique pharmacological fingerprint. These divergent profiles render generic substitution scientifically indefensible for studies requiring unambiguous attribution of outcomes to CB1 receptor activation.

Quantitative Comparator Evidence for N-(2-Chloroethyl)icosa-5,8,11,14-tetraenamide (ACEA): Binding, Functional Selectivity, and In Vivo Potency


CB1 vs CB2 Receptor Selectivity Ratio: ACEA Surpasses Anandamide and WIN 55,212-2

ACEA achieves a CB1/CB2 selectivity ratio of approximately 2214-fold (Ki CB1 = 1.4 nM; Ki CB2 = 3100 nM), determined in rat cerebellar (CB1) and spleen (CB2) membranes . This represents a 69-fold improvement over anandamide, which exhibits a selectivity ratio of only ~32 (Ki CB1 = 61 nM; Ki CB2 = 1930 nM) , and a dramatic inverse preference relative to WIN 55,212-2, which is CB2-preferring (Ki CB1 = 62.3 nM; Ki CB2 = 3.3 nM; ratio ~0.05) . ACEA's absolute CB1 affinity (1.4 nM) is 44-fold higher than anandamide's, minimizing the mass needed to achieve receptor occupancy.

CB1 receptor CB2 receptor radioligand binding selectivity profiling central nervous system

Biased G-Protein Agonism in Native Brain Tissue: ACEA vs WIN 55,212-2 and Δ9-THC

In mouse brain cortical membranes, ACEA, WIN 55,212-2, and Δ9-THC each trigger distinct and separable patterns of Gα subunit activation, as assessed by [³⁵S]GTPγS binding coupled to antibody-specific immunoprecipitation of Gαi1, Gαi2, Gαi3, Gαo, Gαz, Gαs, Gαq/11, and Gα12/13 . ACEA activated a subset of Gα subunits that differed qualitatively from WIN 55,212-2, demonstrating that these two 'CB1 agonists' produce non-interchangeable intracellular signaling cascades at submaximal concentrations (10 µM). The study used wild-type, CB₁-KO, CB₂-KO, and CB₁/CB₂ double-KO mice to confirm that each ligand exhibits biased agonism at cannabinoid receptors .

biased agonism G-protein signaling functional selectivity CB1 mouse brain cortex

In Vivo Hypothermia Duration: ACEA Outlasts Anandamide at CB1-Relevant Doses

ACEA and anandamide (AEA) both induced significant hypothermia in mice at intravenous doses of 1 mg/kg. However, the duration of effect differed markedly: ACEA significantly reduced rectal temperature for at least 30 minutes post-injection, whereas AEA was only significantly effective for the first 5 minutes before returning to baseline . The effect was confirmed to be CB1-receptor-mediated, as pretreatment with the CB1 antagonist SR141716A (1 mg/kg, i.p.) abolished the hypothermic response for both compounds . This longer window of detectable CB1 agonism in vivo, despite ACEA also being an FAAH substrate, provides a practical advantage for behavioral and physiological experiments requiring sustained target engagement.

hypothermia in vivo pharmacology CB1 agonism duration of action mouse model

CB1-Receptor-Independent Neuroprotection: ACEA Resists ER Stress-Mediated Apoptosis While WIN 55,212-2 Does Not

In human neuroblastoma SH-SY5Y cells co-treated with the CB1 antagonist rimonabant or AM251, ACEA—but not WIN 55,212-2—significantly protected cells from apoptosis induced by these CB1 antagonists under serum-free conditions . Mechanistically, ACEA reduced phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key endoplasmic reticulum (ER) stress marker, an effect not observed with WIN 55,212-2 . Notably, this protective effect was blocked by the TRPV1 antagonist capsazepine, indicating that ACEA's action in this paradigm is mediated through TRPV1 rather than CB1 . This off-target pharmacology is a specificproperty of ACEA that is not shared by the classical CB1/CB2 agonist WIN 55,212-2.

neuroprotection ER stress apoptosis TRPV1 SH-SY5Y cells biased pharmacology

Selective Enhancement of Anticonvulsant Pharmacotherapy: ACEA Reduces ED50 of Pregabalin in a Seizure Model

In the mouse maximal electroshock-induced seizure model, co-administration of ACEA (2.5 mg/kg, i.p.) with the FAAH inhibitor PMSF (30 mg/kg, i.p.) significantly decreased the median effective dose (ED50) of pregabalin from 125.39 mg/kg to 78.06 mg/kg (P < 0.05), enhancing its anticonvulsant potency by approximately 38% . This enhancement was drug-specific; ACEA did not significantly alter the anticonvulsant potency of clobazam or lacosamide in the same model . In a separate study, ACEA (2.5 mg/kg) with PMSF also significantly enhanced the anticonvulsant activity of phenobarbital, while having no effect on carbamazepine, lamotrigine, oxcarbazepine, phenytoin, or topiramate , demonstrating a pharmacodynamic interaction that is selective to certain antiepileptic drugs.

epilepsy anticonvulsant pregabalin CB1 agonism adjunctive therapy maximal electroshock

Procurement-Driven Application Scenarios for N-(2-Chloroethyl)icosa-5,8,11,14-tetraenamide (ACEA) Based on Verified Differentiation Evidence


Isolating CB1-Mediated Signaling in Native CNS Tissue Without CB2 Confounds

When experimental protocols require exclusive activation of CB1 receptors in brain slice electrophysiology, neurotransmitter release assays, or in vivo behavioral pharmacology, ACEA's >2000-fold selectivity over CB2 (Ki 1.4 nM vs 3100 nM) provides the most effective available tool for clean target engagement. Unlike anandamide (only ~32-fold selective) or WIN 55,212-2 (CB2-preferring), ACEA minimizes the risk that observed effects originate from CB2-driven immunomodulatory or glial responses . Researchers must note that ACEA remains a FAAH substrate; co-administration of PMSF or the use of FAAH-KO models is required to maintain in vivo exposure levels comparable to in vitro potency predictions.

Biased Signaling and G-Protein Fingerprinting Studies in Cannabinoid Pharmacology

For laboratories investigating functional selectivity (biased agonism) at cannabinoid GPCRs, ACEA is a necessary comparator alongside WIN 55,212-2 and Δ9-THC. The Diez-Alarcia et al. (2016) study established that these three ligands activate qualitatively different Gα subunit repertoires in mouse brain cortex, as measured by [³⁵S]GTPγS binding coupled to Gα-specific immunoprecipitation . Using a single 'CB1 agonist' to represent all CB1-mediated signaling is scientifically invalid; ACEA's unique G-protein fingerprint must be incorporated into any comprehensive profiling panel examining ligand bias at cannabinoid receptors in native tissue.

Investigating TRPV1-Mediated Neuroprotection and ER Stress Pathways

The 2025 finding that ACEA—but not WIN 55,212-2—protects SH-SY5Y neuroblastoma cells from ER stress-mediated apoptosis via a TRPV1-dependent, CB1-independent mechanism opens a distinct application space for this compound . Researchers studying the intersection of cannabinoid and vanilloid signaling, or screening for neuroprotective agents acting through TRPV1 modulation of eIF2α phosphorylation, should select ACEA as a dual-mechanism pharmacological probe. WIN 55,212-2 is functionally inert in this paradigm and cannot substitute for ACEA in ER stress or TRPV1-mediated neuroprotection assays.

CB1-Mediated Pharmacodynamic Enhancement of Anticonvulsant Drugs in Preclinical Epilepsy Models

For preclinical epilepsy consortia investigating adjunctive CB1-based therapies, ACEA is the agonist of choice based on its demonstrated ability to selectively reduce the ED50 of pregabalin (from 125.39 to 78.06 mg/kg; ~38% enhancement) and phenobarbital in the maximal electroshock seizure model . This drug-specific potentiation pattern, which excludes clobazam, lacosamide, carbamazepine, lamotrigine, oxcarbazepine, phenytoin, and topiramate, provides a rationale for using ACEA to probe CB1-mediated pharmacodynamic synergies. The FAAH inhibitor PMSF must be co-administered to prevent rapid metabolic inactivation of ACEA in vivo.

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